1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

Catalog No.
S696728
CAS No.
108847-96-7
M.F
C12H9BrClNO3
M. Wt
330.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

CAS Number

108847-96-7

Product Name

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

IUPAC Name

(1-acetyl-5-bromo-6-chloroindol-3-yl) acetate

Molecular Formula

C12H9BrClNO3

Molecular Weight

330.56 g/mol

InChI

InChI=1S/C12H9BrClNO3/c1-6(16)15-5-12(18-7(2)17)8-3-9(13)10(14)4-11(8)15/h3-5H,1-2H3

InChI Key

QOSOMKUVYQFRDU-UHFFFAOYSA-N

SMILES

CC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)OC(=O)C

Canonical SMILES

CC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)OC(=O)C

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate (CAS: 108847-96-7), also known as 5-bromo-6-chloro-3-indoxyl-1,3-diacetate, is a highly stabilized, dual-protected indole derivative used primarily as a synthetic precursor for 'Magenta' chromogenic enzyme substrates. By acetylating both the N-1 and O-3 positions, the molecule is completely protected against the rapid, spontaneous oxidative dimerization that typically degrades free indoxyls into their corresponding indigo dyes. This structural stabilization makes it the standard commercial form for shipping and storage. In industrial and laboratory settings, it is utilized in glycosylation and phosphorylation reactions—often via in situ deprotection—to manufacture high-value diagnostic substrates such as Magenta-Gal and Magenta-Gluc, which are critical for multiplexed reporter gene assays and microbial detection workflows [1].

Research Fit

Protected diacetyl precursor for magenta chromogenic detection
Orthogonal color channel for multiplexed reporter gene assays with blue substrates
High-purity commercial availability supports sensitive enzymatic assay workflows

Substituting this diacetate with either the free 5-bromo-6-chloroindol-3-ol or an N-unprotected monoacetate leads to catastrophic yield losses during procurement and synthesis. The free indoxyl is so unstable in the presence of atmospheric oxygen that it cannot be practically stored or transported, rapidly forming the insoluble 5,5'-dibromo-6,6'-dichloroindigo dye before any synthetic steps can occur. Furthermore, substituting the 5-bromo-6-chloro core with the more common 5-bromo-4-chloro (X-Gal precursor) completely alters the downstream chromogenic readout from magenta to blue, destroying its utility in dual-color multiplexing assays. The N,O-diacetate ensures both chemical shelf-stability and the correct spectral properties for the final diagnostic product [1].

Substitution Risk

Target: 5,6-disubstituted indoxyl
Magenta chromophore
Requires specific halogen pattern
Common Substitute: 5,4-disubstituted indoxyl
Blue chromophore (X-Gal system)
Spectrally incompatible for multiplexing

Oxidative Stability and Storage Viability

The free 3-hydroxyindole (indoxyl) form of this compound is highly susceptible to atmospheric oxidation, rapidly dimerizing into the insoluble magenta dye within hours of exposure to air. By contrast, the N,O-diacetylated form (1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate) maintains >99% purity for months when stored at 0-8 °C. This dual protection prevents premature oxidation during transport and handling, allowing it to be safely stored until required for synthesis[1].

Evidence DimensionOxidative half-life / Shelf stability
Target Compound Data>99% purity maintained over months at 0-8 °C (N,O-diacetate)
Comparator Or BaselineRapid spontaneous dimerization to indigo dye within hours in air (Free indoxyl)
Quantified DifferenceOrders of magnitude increase in shelf-life and handling stability
ConditionsStandard atmospheric oxygen exposure at room temperature vs. refrigerated storage

Procurement of the free indoxyl is commercially unviable; the diacetate is the mandatory stable form for supply chains and inventory.

Purity Specification
Data to verify
≥99% HPLC vs industry baseline ≥95%
Supports purity-sensitive enzymatic assay workflows
Per supplier COA; independent verification advised

Synthetic Yield in Chromogenic Substrate Manufacturing

During the synthesis of complex glycosides like Magenta-Gal, the use of the N,O-diacetate precursor significantly improves reaction efficiency compared to using N-unprotected indoxyls. In standard Koenigs-Knorr type glycosylations, the diacetate can be subjected to controlled, in situ deprotection (e.g., using NaOH or NaOMe) immediately prior to or during the coupling with an acetobromosugar. This strategy suppresses N-glycosylation side reactions and oxidative degradation, maximizing the yield of the target beta-D-glycopyranoside compared to reactions attempting to use the highly reactive, unprotected indoxyl [1].

Evidence DimensionGlycosylation efficiency and byproduct suppression
Target Compound DataHigh yield of O-glycoside with suppressed N-glycosylation (using N,O-diacetate with in situ deprotection)
Comparator Or BaselineHigh rates of oxidative degradation and N-coupling side reactions (unprotected indoxyl)
Quantified DifferenceSignificant reduction in side-product formation and improved overall yield of the target substrate
ConditionsBase-catalyzed glycosylation with acetobromosugars

Directly impacts the cost-of-goods and purification burden when manufacturing high-value diagnostic substrates.

Chromophore λmax
Class-level
565 nm (magenta)target
615 nm (blue)5-Br-4-Cl-indoxyl
~50 nm hypsochromic shift
Enables orthogonal multiplexed detection
Class-level chromogenic inference; specific substrate may vary

Downstream Spectral Contrast for Multiplex Assays

The specific 5-bromo-6-chloro halogenation pattern of this precursor dictates the optical properties of the final downstream dye. Upon enzymatic cleavage of the resulting substrate (e.g., by beta-galactosidase), the released indoxyl dimerizes to form a magenta precipitate with an absorbance maximum (λmax) of approximately 565 nm. This provides a stark, quantifiable optical contrast against the standard 5-bromo-4-chloro (X-Gal) precipitate, which absorbs at ~615 nm (blue). This ~50 nm spectral shift is the fundamental basis for dual-color immunohistochemistry and dual-reporter assays [1].

Evidence DimensionPrecipitate Absorbance Maximum (λmax)
Target Compound Data~565 nm (Magenta precipitate from 5-Br-6-Cl core)
Comparator Or Baseline~615 nm (Blue precipitate from 5-Br-4-Cl core)
Quantified Difference~50 nm spectral shift enabling distinct visual and spectrophotometric differentiation
ConditionsEnzymatic hydrolysis and subsequent oxidative dimerization of the indoxyl core

Justifies selecting the 6-chloro isomer specifically to manufacture substrates for dual-target diagnostic kits.

Melting Point Identity
Analytical context
171–172 °Ctarget
Not validatedmono-acetate analog
Supports rapid identity verification at receipt
Referenceable melting point; analog lacks comparable data

Synthesis of Magenta-Gal and Magenta-Gluc Substrates

The primary industrial application for 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is as the foundational building block for synthesizing Magenta-Gal (for beta-galactosidase detection) and Magenta-Gluc (for beta-glucuronidase detection). Its stable diacetate structure allows for controlled deprotection and coupling with sugar moieties, ensuring high-purity production of these critical biochemical reagents [1].

Manufacturing Reagents for Dual-Color Multiplexing

Because the 5-bromo-6-chloro core ultimately yields a magenta precipitate, substrates derived from this compound are essential for dual-color assays. Manufacturers utilize this precursor to create diagnostic kits that can simultaneously detect two different enzymatic activities (e.g., using a blue X-Gal substrate alongside a Magenta-Gluc substrate) in the same tissue sample or microbial culture without color interference [2].

Development of Novel Esterase and Phosphatase Indicators

Beyond glycosides, this stable precursor is utilized in the synthesis of novel esterase (e.g., Magenta-Caprylate) and phosphatase (e.g., Magenta-Phosphate) substrates. The N,O-diacetate serves as a versatile, shelf-stable starting material that can be selectively derivatized to target specific enzymatic cleavages required in advanced microbiological screening and environmental testing [1].

Application Fit

Application
Selection Property
Validation Focus
Multiplexed reporter assays
Magenta chromophore specificity
Orthogonal color differentiation with blue substrates
Fluorogenic probe synthesis
5-bromo handle for Pd-catalyzed coupling
Derivatization efficiency and site selectivity
Pharmaceutical intermediate
High-purity commercial specification
Impurity profile consistency
Analytical QC standard
Defined melting point identity
Orthogonal identity verification

XLogP3

3

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